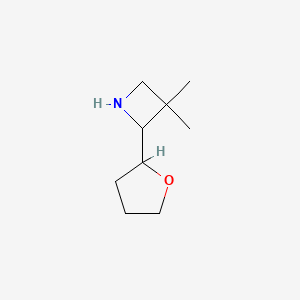

3,3-Dimethyl-2-(oxolan-2-yl)azetidine

Description

Properties

IUPAC Name |

3,3-dimethyl-2-(oxolan-2-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMVINFJTHUWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2CCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Formation of a Schiff base from a suitable amino precursor, such as a primary amine bearing the oxolanyl substituent.

- Cyclization occurs via treatment with chloroacetyl chloride in the presence of a base like triethylamine, leading to the formation of the azetidinone ring.

- Subsequent reduction or substitution steps convert the azetidinone to the azetidine derivative.

Key Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Schiff base formation | Amine + aldehyde | Reflux | - | |

| Cyclization | Chloroacetyl chloride + triethylamine | Room temp | Moderate |

Notes:

- This method is versatile and allows for the introduction of various substituents on the nitrogen and ring carbons.

- The approach is suitable for synthesizing derivatives like 3,3-dimethyl-2-(oxolan-2-yl)azetidine by choosing appropriate precursors.

Nucleophilic Ring Closure from β-Amino Alcohols

Another prominent method involves starting from β-amino alcohols, which undergo intramolecular cyclization to form the azetidine ring.

Procedure:

- Synthesis of a β-amino alcohol bearing the oxolanyl group.

- Activation of the alcohol (e.g., tosylation) followed by nucleophilic attack by the amino group.

- Cyclization under basic or thermal conditions yields the azetidine ring.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tosylation | TsCl + Et3N | 0°C to room temp | High | |

| Cyclization | Base or heat | Reflux | Moderate to high |

Notes:

- This route benefits from the availability of β-amino alcohols and allows for regioselective ring formation.

- The oxolanyl substituent is introduced either before or after cyclization, depending on the synthetic route.

[2+2] Cycloaddition Strategies

A more advanced approach incorporates [2+2] cycloaddition reactions, particularly involving imines and alkenes or alkynes, to construct the azetidine ring with specific substituents.

Procedure:

- Generation of an imine intermediate from an aldehyde and amine.

- Cycloaddition with an alkene or alkyne under photochemical or thermal conditions.

- Follow-up modifications introduce the oxolanyl group at the appropriate position.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Imine + alkene/alkyne | UV or heat | Variable |

Notes:

- This method allows for the synthesis of diverse derivatives, including 3,3-dimethyl substitutions.

- The approach is more complex but offers high regio- and stereoselectivity.

Multi-step Synthesis via Intermediate Azetidinones

A prevalent route involves synthesizing an intermediate azetidinone (β-lactam) followed by reduction or substitution to obtain the azetidine.

Procedure:

- Formation of an azetidinone ring via cyclization of amino acids or their derivatives.

- Functionalization of the azetidinone with the oxolanyl group through nucleophilic substitution or reduction.

- Final reduction or rearrangement yields the target compound.

Data:

Notes:

- This approach benefits from well-established β-lactam synthesis techniques and allows for precise modification at the ring.

Summary of Preparation Strategies

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Cyclization of Schiff bases | Versatile, allows substitution diversity | Requires precursor synthesis | 50-80% |

| Nucleophilic ring closure | Good regioselectivity, straightforward | Limited to suitable β-amino alcohols | 60-85% |

| [2+2] Cycloaddition | High stereocontrol, diverse derivatives | Complex setup, requires photochemical or thermal activation | 50-75% |

| Multi-step via azetidinones | Well-established, scalable | Longer synthesis route | 55-80% |

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(oxolan-2-yl)azetidine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Biological Activity : Preliminary studies suggest that 3,3-Dimethyl-2-(oxolan-2-yl)azetidine may interact with specific molecular targets, such as enzymes and receptors, which could influence various biochemical pathways. Its structural characteristics allow it to fit into specific binding sites, potentially leading to significant biological effects.

Therapeutic Potential : The compound's ability to modulate biological activity makes it a candidate for further research in drug development. Understanding its interactions with biological targets is essential for elucidating its therapeutic applications.

Material Science

Polymer Chemistry : The unique structure of this compound allows it to be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance material properties such as flexibility, strength, and thermal stability.

Biocompatibility : Research indicates potential applications in biocompatible materials for medical implants or drug delivery systems. The compound's compatibility with biological tissues makes it suitable for developing materials that interact safely with living organisms .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of azetidine derivatives with oxolane derivatives through methods such as aza-Michael addition. Optimizing reaction conditions, including temperature and solvent choice, can enhance yield and purity .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azetidine | Four-membered nitrogen ring | Simpler structure without oxolane component |

| Oxetane | Four-membered oxygen ring | Lacks nitrogen functionality |

| Aziridine | Three-membered nitrogen ring | Smaller size; limited reactivity compared to azetidines |

| 1-Azabicyclo[3.3.0]octane | Bicyclic nitrogen compound | More complex structure; different physical properties |

The uniqueness of this compound lies in its combination of both azetidine and oxolane rings, providing distinct chemical and physical properties that make it valuable for specific applications that other similar compounds may not fulfill.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2-(oxolan-2-yl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,3-Dimethyl-2-(oxolan-2-yl)azetidine and related azetidine derivatives:

Key Comparative Insights :

Structural Complexity: The dimethyl and oxolane substituents in the target compound introduce steric and electronic effects absent in simpler azetidines like 3-(oxolan-2-yl)azetidine hydrochloride. This may reduce ring-opening reactivity and enhance metabolic stability .

Synthetic Accessibility :

- The synthesis of this compound likely requires regioselective alkylation or cyclization strategies, similar to methods used for N-Cbz 3-PMP-azetidine-3-ol (e.g., Brønsted acid catalysis) .

- In contrast, Schiff base-derived azetidines are synthesized via multi-step sequences involving cyclization and nucleophilic substitution, emphasizing the role of electrophilic groups in directing reactivity .

The dimethyl groups may enhance lipophilicity, improving membrane penetration compared to polar analogs like 3-(oxolan-2-yl)azetidine hydrochloride. Halogenated azetidines (e.g., 2-chloro-1,8-naphthyridine derivatives) exhibit antibacterial activity, suggesting that substituent electronegativity plays a critical role in target engagement .

Biological Activity

3,3-Dimethyl-2-(oxolan-2-yl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . Its structure includes a dimethyl group attached to an azetidine ring and an oxolane moiety, contributing to its unique chemical properties. The compound can be represented by the following SMILES notation: CC1(CNC1C2CCCO2)C .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is hypothesized that the compound may influence enzyme activity or receptor interactions, although specific targets remain to be fully elucidated. Preliminary studies suggest potential effects on signaling pathways related to cell proliferation and apoptosis.

Anticancer Potential

Emerging studies suggest that azetidine derivatives can exhibit anticancer activity. For instance, compounds with similar structural frameworks have been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation . Future investigations are needed to determine whether this compound shares these properties.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of new compounds. Although specific data for this compound is sparse, related compounds have been tested for their effects on various cell lines. For example, a study demonstrated that azetidine derivatives could inhibit tumor growth in cultured cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of compounds. Research has shown that modifications in the azetidine ring and substituents can significantly alter biological activity. For instance, increasing lipophilicity or introducing electron-withdrawing groups may enhance receptor binding affinity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO |

| Predicted Collision Cross Section (Ų) | 133.8 (M+H) |

| Predicted m/z | 156.13829 |

| InChI Key | IWMVINFJTHUWCN-UHFFFAOYSA-N |

Q & A

Q. What are the key challenges in synthesizing 3,3-Dimethyl-2-(oxolan-2-yl)azetidine, and how can reaction conditions be optimized?

The synthesis of azetidine derivatives often faces challenges such as ring strain and steric hindrance from substituents like oxolane. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) can enhance reaction rates by stabilizing intermediates .

- Catalysts : Transition-metal catalysts (e.g., Pd) or chiral phosphoric acids (CPAs) can improve regioselectivity and enantiopurity .

- Temperature control : Low temperatures (−78°C to 0°C) mitigate side reactions during cyclization steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : - and -NMR to resolve stereochemistry and confirm oxolane substitution patterns. For example, coupling constants () in the azetidine ring indicate conformational rigidity .

- IR Spectroscopy : Peaks near 1650–1750 cm for carbonyl groups in oxolane .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]) to verify molecular formula .

Q. How can X-ray crystallography resolve structural ambiguities in azetidine derivatives?

- Use SHELX software for small-molecule refinement. Challenges include poor crystal quality due to low melting points; slow evaporation from ether/hexane mixtures improves crystal growth .

- Key parameters: -factor (<5%) and thermal displacement ellipsoids to validate bond lengths/angles .

Advanced Research Questions

Q. What computational approaches elucidate enantioselectivity in azetidine desymmetrization reactions?

- Density Functional Theory (DFT) : Compare activation free energies of tautomeric intermediates (e.g., thiol vs. thione) to identify selectivity drivers .

- Molecular Dynamics (MD) : Simulate transition states in chiral phosphoric acid (CPA)-catalyzed reactions to optimize catalyst design (e.g., adamantyl substituents enhance steric control) .

Q. How can this compound be tailored for blood-brain barrier (BBB) permeability in CNS drug development?

- Structural analogs : Replace oxolane with bioisosteres (e.g., tetrahydrofuran) to balance lipophilicity (logP 1–3) and hydrogen-bonding capacity (TPSA < 90 Ų) .

- In vitro assays : Use PAMPA-BBB to predict permeability, validated against known BBB-penetrant azetidine derivatives .

Q. What mechanistic insights explain the stability of azetidine derivatives under physiological conditions?

- Kinetic studies : Monitor degradation rates via HPLC under varying pH (e.g., accelerated hydrolysis at pH < 4).

- Isotopic labeling : -tracking reveals nucleophilic attack on the azetidine ring as a primary degradation pathway .

Q. How do reaction conditions influence the tautomeric equilibria of azetidine intermediates?

- Solvent polarity : Polar solvents stabilize thione tautomers, while nonpolar media favor thiol forms .

- Temperature : Elevated temperatures (>50°C) shift equilibria toward more stable tautomers, confirmed by variable-temperature NMR .

Methodological and Analytical Questions

Q. What pharmacokinetic parameters should be prioritized when evaluating azetidine-based drug candidates?

- Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid (pH 1.2) to assess bioaccessibility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life () and intrinsic clearance .

Q. How can stability studies under thermal and oxidative stress guide storage protocols?

Q. What strategies enable bioconjugation of azetidine derivatives for molecular probes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.